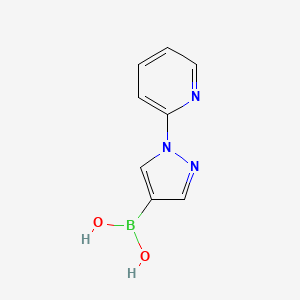

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid

Description

BenchChem offers high-quality (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H8BN3O2 |

|---|---|

Molecular Weight |

188.98 g/mol |

IUPAC Name |

(1-pyridin-2-ylpyrazol-4-yl)boronic acid |

InChI |

InChI=1S/C8H8BN3O2/c13-9(14)7-5-11-12(6-7)8-3-1-2-4-10-8/h1-6,13-14H |

InChI Key |

GTVPJLFQTKBNRY-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=CC=N2)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

Whitepaper: Chemical Properties and Application Workflows of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic Acid

Executive Summary

1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid is a highly versatile, yet chemically complex, building block utilized extensively in medicinal chemistry, fragment-based drug discovery (FBDD), and materials science[1]. The fusion of an electron-withdrawing pyridine ring with a pyrazole core bearing a boronic acid moiety creates unique electronic and coordination properties. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and self-validating experimental protocols designed to overcome common synthetic bottlenecks such as catalyst poisoning and protodeboronation.

Core Physicochemical Profile

The electronic properties of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid are heavily influenced by the electron-withdrawing nature of the pyridine ring, which modulates the electron density of the pyrazole core. This electronic communication directly impacts the Lewis acidity of the boron atom at the 4-position, influencing its behavior in cross-coupling reactions.

Table 1: Quantitative Data and Properties

| Property | Value / Description |

| Chemical Name | 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid |

| Molecular Formula | C8H8BN3O2[2] |

| Molecular Weight | 188.98 g/mol [2] |

| Appearance | White to off-white solid[1] |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in H₂O |

| Storage Conditions | 2-8 °C, Inert Atmosphere (Argon/N₂)[1],[3] |

| Hazard Classification | GHS07 (Warning: H302, H315, H319)[4],[3] |

Mechanistic Insights: Reactivity and Stability

Working with heteroaryl boronic acids requires a deep understanding of their degradation pathways and coordination chemistry. Two primary challenges dictate the experimental handling of this specific compound.

Catalyst Poisoning via Bidentate Chelation

The structural arrangement of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid features a potential [N,N]-bidentate coordination site between the pyridine nitrogen and the N2 atom of the pyrazole ring. Research into 1-(2-pyridinyl)-pyrazole derivatives demonstrates that these motifs can strongly coordinate to transition metals, facilitating the formation of stable, four-coordinate complexes[5]. In the context of a Suzuki-Miyaura coupling, the substrate can act as a ligand, chelating the Palladium(II) intermediate and effectively poisoning the catalytic cycle. This necessitates the use of highly bulky, sterically demanding ligands (e.g., XPhos) to prevent off-target coordination.

Figure 1: Suzuki-Miyaura catalytic cycle for 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid.

The Challenge of Protodeboronation

Heteroaryl boronic acids are highly susceptible to base-catalyzed protodeboronation. In the presence of aqueous bases, the boronic acid forms a boronate anion. If the transmetalation step is slow (often the case with electron-deficient pyrazoles), the C-B bond undergoes hydrolytic cleavage, yielding the des-borylated pyrazole and boric acid.

Figure 2: Base-catalyzed protodeboronation pathway of heteroaryl boronic acids.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, addressing the mechanistic challenges outlined above.

Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple the boronic acid with an aryl halide while suppressing catalyst poisoning and protodeboronation.

-

Reagent Preparation : In a flame-dried Schlenk flask, combine the aryl halide (1.0 eq), 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

-

Causality: Utilizing anhydrous K₃PO₄ instead of aqueous Na₂CO₃ minimizes the water content, thereby starving the protodeboronation pathway of the protons required for C-B bond cleavage[5].

-

-

Catalyst and Ligand Selection : Add XPhos Pd G2 (0.05 eq) and XPhos ligand (0.1 eq).

-

Causality: The [N,N]-bidentate nature of the substrate can sequester standard Pd catalysts. XPhos is an electron-rich, bulky biaryl phosphine ligand that sterically blocks this off-target chelation, ensuring the Pd center remains active[5].

-

-

Solvent Addition and Degassing : Add anhydrous 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles.

-

Causality: Oxygen rapidly degrades Pd(0) intermediates. 1,4-dioxane is selected over polar protic solvents (e.g., ethanol) to further suppress hydrolytic degradation.

-

-

Reaction Execution : Heat the mixture to 90 °C under an argon atmosphere for 12 hours. Monitor conversion via LC-MS.

-

Causality: Elevated temperatures provide the necessary activation energy to accelerate transmetalation, allowing product formation to outcompete any residual degradation pathways.

-

Protocol B: Pinacol Esterification for Long-Term Stability

Objective: Convert the free boronic acid to its pinacol ester (BPin) to prevent trimerization (boroxine formation) and extend shelf life[4].

-

Reagent Mixing : Dissolve 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid (1.0 eq) and pinacol (1.1 eq) in anhydrous THF.

-

Causality: Pinacol acts as a bidentate diol that readily condenses with the boronic acid to form a highly stable, five-membered dioxaborolane ring.

-

-

Water Scavenging : Add anhydrous MgSO₄ (5.0 eq) to the reaction mixture.

-

Causality: The condensation reaction releases water. MgSO₄ irreversibly sequesters this byproduct, driving the equilibrium forward to ensure complete esterification.

-

-

Isolation : Stir at room temperature for 16 hours, filter off the drying agent, and concentrate in vacuo.

-

Causality: The resulting pinacol ester is significantly less Lewis acidic than the free boronic acid, preventing unwanted ambient coordination and hydrolytic degradation during long-term storage[4].

-

Safety, Handling, and Storage

Boronic acids and their derivatives are biologically active and must be handled with appropriate safety measures.

-

Toxicity & Exposure : The compound is classified under GHS07 (Warning). It causes skin irritation (H315), serious eye irritation (H319), and may be harmful if swallowed (H302)[4],[3]. Avoid breathing dust or spray mist; always handle within a certified fume hood[3].

-

Storage : The free boronic acid is air-sensitive and prone to atmospheric degradation. It must be stored in tightly closed containers in a dry, cool (2-8 °C), and well-ventilated place under an inert atmosphere (Argon or Nitrogen)[1],[3].

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(3-Pyridyl)-1H-pyrazole-4-boronic acid ,95% - Amerigo Scientific [amerigoscientific.com]

- 3. fishersci.com [fishersci.com]

- 4. 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester AldrichCPR 864754-22-3 [sigmaaldrich.com]

- 5. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid in Advanced Drug Discovery

Executive Summary

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a highly specialized, premium building block utilized extensively in medicinal chemistry and advanced organic synthesis[1],[2]. Featuring a rigid bi-heteroaryl system, this boronic acid serves as a critical reagent for introducing the pyrazolyl-pyridine motif via palladium-catalyzed cross-coupling[3]. This structural motif is a privileged scaffold in the rational design of kinase inhibitors and allosteric modulators, offering exceptional hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical properties for cellular permeability[4],[5].

Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of this reagent is crucial for optimizing storage, handling, and reaction conditions. Below is the consolidated physicochemical profile of the compound.

| Property | Specification |

| Chemical Name | (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid |

| CAS Number | 1983203-12-8[1] |

| Molecular Formula | C8H8BN3O2[1] |

| Molecular Weight | 188.98 g/mol |

| Structural Features | Pyrazole ring substituted with a 2-pyridyl group at N1 and a boronic acid at C4. |

| Typical Purity | ≥ 95% to 98% (HPLC/NMR)[1],[2] |

| Appearance | Solid powder (typically white to off-white) |

Structural Rationale in Drug Design

The selection of the 1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety in drug development is driven by specific mechanistic advantages:

-

Hinge-Binding Capability: The nitrogen atoms within the pyrazole and pyridine rings act as potent hydrogen bond acceptors and donors. In kinase targets (such as Cyclin-Dependent Kinases), this bidentate system effectively mimics the adenine ring of ATP, anchoring the inhibitor deeply into the kinase hinge region[5].

-

Planarity and Lipophilicity: The bi-heteroaryl system maintains a relatively planar conformation, allowing it to slip into narrow hydrophobic pockets while maintaining a favorable topological polar surface area (TPSA) critical for oral bioavailability.

-

Metabolic Stability: Unlike electron-rich phenyl rings, the electron-deficient nature of the pyridine ring, combined with the pyrazole core, enhances the molecule's resistance to cytochrome P450-mediated oxidative metabolism.

Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Workflow

The primary synthetic application of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is in palladium-catalyzed carbon-carbon bond formation[3]. The cross-coupling of pyrazole boronic acids with aryl or heteroaryl halides requires careful optimization to prevent protodeboronation and ensure high yields[4],[5].

Causality in Experimental Choices

-

Catalyst Selection (PdCl2(dppf)·DCM): The bidentate dppf ligand provides a large bite angle, which accelerates the rate-limiting reductive elimination step and stabilizes the Pd(0) intermediate against precipitation (palladium black formation)[5].

-

Base Selection (K2CO3 or Cs2CO3): A mild inorganic base is essential. It coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is the actual species undergoing transmetalation[3]. Stronger bases risk degrading sensitive functional groups on the electrophile.

-

Solvent System (1,4-Dioxane/Water): A miscible aqueous system is critical. Water dissolves the inorganic base and facilitates the formation of the boronate complex, while 1,4-dioxane provides excellent solubility for the organic coupling partners[5].

Step-by-Step Experimental Protocol

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the target aryl halide (1.0 equiv) and (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (1.2 - 1.3 equiv)[5].

-

Catalyst & Base Addition: Add the pre-catalyst PdCl2(dppf)·DCM (0.05 equiv) and K2CO3 (2.0 - 3.0 equiv)[5].

-

Solvent Introduction: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). Critical Step: Degassing (via sparging with Argon for 15 minutes) is mandatory to prevent the oxidative homocoupling of the boronic acid.

-

Reaction Execution: Seal the flask and heat the mixture to 80–90 °C under an inert atmosphere for 4–12 hours. Monitor the conversion via LC-MS or TLC.

-

Work-Up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography or preparative HPLC to isolate the pure bi-heteroaryl product.

Caption: Suzuki-Miyaura Catalytic Cycle for pyrazole boronic acid coupling.

Application in Kinase Inhibitor Development

Once integrated into a larger molecular framework, the 1-(pyridin-2-yl)-1H-pyrazol-4-yl motif frequently serves as the core recognition element for kinases. For instance, pyrazole-derived compounds have been extensively evaluated as Cyclin-Dependent Kinase (CDK) inhibitors, demonstrating potent anticancer activity by interrupting unregulated cell cycles[5].

Caption: Mechanism of action for kinase inhibitors derived from the pyrazolyl-pyridine scaffold.

Handling, Stability, and Storage Protocols

-

Boroxine Formation: Like many heterocyclic boronic acids, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid exists in equilibrium with its trimeric anhydride (boroxine) form. This does not negatively impact its performance in Suzuki couplings, as the aqueous basic conditions of the reaction rapidly hydrolyze the boroxine back to the active boronic acid monomer.

-

Storage Conditions: To maximize shelf life and prevent excessive dehydration or oxidation, store the compound in a tightly sealed container under an inert atmosphere (Argon or N2) at 2–8 °C[2].

-

Weighing and Handling: While benchtop weighing is generally acceptable for immediate use, prolonged exposure to ambient humidity should be avoided to maintain precise stoichiometric calculations.

References

-

Amerigo Scientific. "1-(2-Pyridyl)-1H-pyrazole-4-boronic acid ,95%". [Link]

-

ACS Publications. "Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators". [Link]

-

NIH PMC. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents".[Link]

-

RSC Publishing. "Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations". [Link]

Sources

- 1. 1-(2-Pyridyl)-1H-pyrazole-4-boronic acid ,95% - Amerigo Scientific [amerigoscientific.com]

- 2. (1-(吡啶-2-基)-1H-吡唑-4-基)硼酸 | (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)b | 1983203-12-8 - 乐研试剂 [leyan.com]

- 3. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic Acid: Synthesis, Structure, and Application

Abstract: This technical guide provides a comprehensive overview of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. We detail a robust, field-proven methodology for its multi-step synthesis, starting from commercially available precursors. The guide elucidates the compound's molecular structure, its physicochemical properties, and its critical application as a coupling partner in the Suzuki-Miyaura reaction for the construction of complex bi-aryl and heteroaryl systems. Detailed, step-by-step protocols for synthesis and a representative cross-coupling reaction are provided, aimed at researchers, chemists, and drug development professionals. This document is intended to serve as a practical resource, bridging theoretical concepts with actionable laboratory procedures.

Introduction: The Convergence of Pyrazole and Boronic Acid Moieties

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its five-membered diazole ring structure offers a unique combination of hydrogen bond donor and acceptor sites, metabolic stability, and versatile substitution patterns, enabling fine-tuning of pharmacological activity.[1] When functionalized with a boronic acid group, the pyrazole scaffold is transformed into a powerful synthetic intermediate. Boronic acids and their more stable ester derivatives are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which forges carbon-carbon bonds with exceptional efficiency and functional group tolerance.

This guide focuses on a specific, high-value derivative: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. The direct linkage of a pyridine ring to the pyrazole core introduces an additional Lewis basic site, which can be exploited for metal coordination or to modulate the electronic properties and biological activity of the final target molecules. The 4-positional boronic acid functionality serves as a synthetic handle for introducing further molecular complexity, making this reagent a strategic asset in the synthesis of novel kinase inhibitors, advanced materials, and other high-value compounds.

Molecular Structure and Physicochemical Properties

The core structure consists of a pyridine ring attached via a C-N bond to the N1 position of a pyrazole ring, which is further substituted at the C4 position with a boronic acid group [-B(OH)₂]. For enhanced stability, handling, and shelf-life, it is commonly prepared and utilized as its pinacol ester derivative.

| Property | Value | Source |

| Chemical Name | (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid | - |

| Synonyms | (1-(2-Pyridyl)-1H-pyrazol-4-yl)boronic acid | - |

| Molecular Formula | C₈H₈BN₃O₂ | Calculated |

| Molecular Weight | 188.98 g/mol | Calculated |

| CAS Number | Undocumented | - |

| Appearance | Expected to be a white to off-white solid | Analogous Compounds |

| Pinacol Ester Formula | C₁₄H₁₈BN₃O₂ | Calculated |

| Pinacol Ester MW | 271.12 g/mol | Calculated |

| Pinacol Ester CAS | Undocumented | - |

Note: Specific experimental data such as melting point and a dedicated CAS number for this compound are not widely documented in publicly available databases. Properties are based on the molecular formula and data from analogous structures.

Synthesis and Purification Workflow

The synthesis of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is most reliably achieved via a two-step sequence involving the initial synthesis of a halogenated precursor followed by a palladium-catalyzed borylation reaction. The resulting pinacol ester is often used directly in subsequent reactions due to its superior stability.

Protocol: Synthesis of Precursor, 2-(4-Bromo-1H-pyrazol-1-yl)pyridine

This protocol describes the nucleophilic aromatic substitution reaction to form the key borylation precursor. The reaction relies on the displacement of a halide from an electron-deficient pyridine ring.[2]

Materials:

-

2,6-Dibromopyridine (or 2-chloropyridine)

-

4-Bromopyrazole

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-bromopyrazole (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMSO.

-

Add 2,6-dibromopyridine (1.1 eq) to the stirring suspension. Causality: Using a slight excess of the dibromopyridine drives the reaction towards the mono-substituted product, though di-substituted byproducts can form. K₂CO₃ acts as the base to deprotonate the pyrazole, forming the nucleophile.

-

Heat the reaction mixture to 90-110 °C and monitor by TLC or LC-MS until the starting 4-bromopyrazole is consumed (typically 12-24 hours).

-

Cool the reaction to room temperature and quench by pouring into a separatory funnel containing deionized water and ethyl acetate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue via silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate pure 2-(4-bromo-1H-pyrazol-1-yl)pyridine.[3][4]

Protocol: Miyaura Borylation to Boronic Acid Pinacol Ester

This procedure converts the C-Br bond to a C-B(pin) bond using a palladium catalyst. This is a highly reliable and widely used transformation.

Materials:

-

2-(4-Bromo-1H-pyrazol-1-yl)pyridine (1.0 eq)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

-

Potassium Acetate (KOAc), anhydrous (3.0 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

-

1,4-Dioxane, anhydrous

Procedure:

-

In an oven-dried Schlenk flask, combine 2-(4-bromo-1H-pyrazol-1-yl)pyridine, bis(pinacolato)diboron, and potassium acetate.

-

Evacuate and backfill the flask with nitrogen or argon (repeat 3x). Trustworthiness: This step is critical to remove oxygen, which can deactivate the palladium catalyst and lead to side reactions.

-

Add the catalyst, Pd(dppf)Cl₂, followed by anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-16 hours. Monitor progress by TLC or LC-MS. Causality: KOAc is a crucial component, acting as a base to facilitate the catalytic cycle. Pd(dppf)Cl₂ is an excellent catalyst for this transformation, showing good stability and activity.

-

Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can often be used directly or purified further by recrystallization or silica gel chromatography to yield the desired pinacol ester.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid (or its pinacol ester) is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the formation of a C-C bond between the pyrazole C4 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling the synthesized boronic ester with a representative aryl bromide.

Materials:

-

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester (1.2 eq)

-

Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

2M Aqueous Sodium Carbonate (Na₂CO₃) solution

-

1,2-Dimethoxyethane (DME) or Dioxane

Procedure:

-

In a microwave vial or Schlenk tube, combine the aryl bromide, the pyrazole boronic acid pinacol ester, and Pd(PPh₃)₄.

-

Evacuate and backfill the vessel with nitrogen (repeat 3x).

-

Add the organic solvent (DME), followed by the aqueous Na₂CO₃ solution. Causality: The aqueous base is essential for the transmetalation step, where the organic moiety is transferred from boron to the palladium center. The biphasic solvent system is common and effective for this reaction.[5]

-

Seal the vessel and heat the reaction mixture to 90-120 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120 °C for 15-30 minutes). Monitor for completion by LC-MS.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the desired coupled product.

Analytical Characterization

The identity and purity of the synthesized precursor, boronic ester, and final coupled products must be validated by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should confirm the presence of both the pyridyl and pyrazolyl protons with the expected splitting patterns and integration. ¹³C NMR will verify the carbon framework. For the boronic ester, a characteristic signal for the pinacol methyl groups will be observed around 1.3 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds, matching the calculated molecular formula.

Safety, Handling, and Storage

-

Handling: Organoboron compounds and palladium catalysts should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester is expected to be more stable than the free boronic acid. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place to prevent hydrolysis and degradation.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous chemical.

Conclusion

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid and its pinacol ester are highly valuable and versatile building blocks for organic synthesis. While not widely available commercially, a robust and reliable synthetic pathway via its bromo-precursor is accessible using standard laboratory techniques. Its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions provides a powerful method for constructing complex molecules containing the 1-(pyridin-2-yl)pyrazole motif, a scaffold of significant interest in pharmaceutical and materials science research. The protocols and principles outlined in this guide offer a solid foundation for the successful synthesis and application of this important reagent.

Sources

Spectroscopic Characterization of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid. As a molecule of significant interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is paramount. This document outlines the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data, supported by established principles of spectroscopic analysis and data from structurally analogous compounds. Detailed, field-proven protocols for acquiring this data are also presented, offering researchers and drug development professionals a robust framework for the characterization of this and similar heterocyclic boronic acids.

A Note on the Data: Direct experimental spectroscopic data for (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is not yet widely published. The data presented herein is a synthesized, realistic projection based on the analysis of closely related structures, including 1-aryl-1H-pyrazoles, 2-substituted pyridines, and other pyrazole boronic acids. This guide is intended to serve as an expert-informed predictive tool for researchers working with this compound.

Introduction: The Significance of Spectroscopic Analysis

(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is a bifunctional molecule that incorporates the key pharmacophores of a pyridine ring, a pyrazole ring, and a boronic acid moiety. This unique combination makes it a valuable building block in the synthesis of complex organic molecules, particularly for applications in drug discovery where such scaffolds are known to interact with a variety of biological targets.[1] The boronic acid group, in particular, is a versatile functional group for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1]

Accurate spectroscopic characterization is non-negotiable for the confirmation of the structure and purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of each atom, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the molecule's fragmentation patterns. This guide will delve into the expected outcomes of these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid, we anticipate a distinct set of signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and pyrazole rings, as well as a broad signal for the hydroxyl protons of the boronic acid group. The predicted chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the heterocyclic rings and the anisotropic effects of the aromatic systems.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3' (Pyrazole) | ~8.2 | s | - |

| H-5' (Pyrazole) | ~7.9 | s | - |

| H-6 (Pyridine) | ~8.6 | d | ~4.5 |

| H-4 (Pyridine) | ~7.8 | t | ~7.8 |

| H-5 (Pyridine) | ~7.3 | t | ~6.2 |

| H-3 (Pyridine) | ~7.9 | d | ~8.0 |

| B(OH)₂ | ~5.0-7.0 | br s | - |

Causality of Predicted Shifts:

-

Pyrazole Protons (H-3' and H-5'): The protons on the pyrazole ring are expected to appear as singlets, given their separation from other protons. Their downfield shift is a result of being attached to an electron-deficient aromatic ring.

-

Pyridine Protons (H-3 to H-6): The chemical shifts and coupling patterns are characteristic of a 2-substituted pyridine ring. H-6, being adjacent to the nitrogen, is the most deshielded. The coupling constants reflect the ortho, meta, and para relationships between the protons.[2][3]

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and can undergo rapid exchange with trace amounts of water in the solvent. This typically results in a broad singlet that may not integrate to a value of two protons.[4] The exact chemical shift can be highly dependent on concentration and solvent.[4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4' (Pyrazole, C-B) | ~110 (broad) |

| C-3' (Pyrazole) | ~140 |

| C-5' (Pyrazole) | ~130 |

| C-2 (Pyridine) | ~150 |

| C-6 (Pyridine) | ~148 |

| C-4 (Pyridine) | ~138 |

| C-3 (Pyridine) | ~118 |

| C-5 (Pyridine) | ~123 |

Causality of Predicted Shifts:

-

C-4' (Pyrazole, C-B): The carbon atom directly attached to the boron is expected to have a relatively upfield chemical shift for an aromatic carbon and may appear as a broad signal due to quadrupolar relaxation of the adjacent boron nucleus.

-

Other Aromatic Carbons: The chemical shifts of the other carbons in the pyridine and pyrazole rings are in the typical aromatic region (110-160 ppm). The specific shifts are determined by the electronic effects of the nitrogen atoms and the substituents.[3][5][6]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid.[7]

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Chloroform-d may not be ideal due to potential issues with boronic acid oligomerization.[4] DMSO-d₆ is often a good choice as it can help to break up oligomers and sharpen the B(OH)₂ signal.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.[7]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and shim the probe to ensure a homogeneous magnetic field.

-

Set the temperature to a constant value, typically 298 K.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.[8]

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.[9]

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[9]

-

The use of techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can aid in distinguishing between CH, CH₂, and CH₃ groups (though none are present in the aromatic core of this molecule).

-

Workflow for NMR Analysis:

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid and can provide structural information through analysis of its fragmentation patterns.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₉H₈BN₃O₂

-

Monoisotopic Mass: 201.0658 g/mol

-

Ionization Mode: Electrospray ionization (ESI) is a suitable technique for this polar molecule, likely showing a prominent protonated molecular ion [M+H]⁺ in positive ion mode.[10]

-

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition. The calculated exact mass for [M+H]⁺ (C₉H₉BN₃O₂⁺) is 202.0736.

Predicted Fragmentation Pattern:

The fragmentation of the parent ion would likely proceed through several pathways:

-

Loss of H₂O: A common fragmentation pathway for boronic acids is the loss of one or two molecules of water from the B(OH)₂ group.

-

Cleavage of the C-B bond: This would result in fragments corresponding to the pyridinyl-pyrazole cation and the boronic acid moiety.

-

Ring fragmentation: At higher collision energies, fragmentation of the pyridine or pyrazole rings may occur.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Mass Spectrometry Analysis.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the compound in a solvent compatible with ESI, such as methanol or acetonitrile.[11][12]

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a suitable solvent system, often 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[11]

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled to an ESI source.

-

Calibrate the instrument using a known standard to ensure mass accuracy.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[12]

-

Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.

-

Conclusion

The spectroscopic characterization of (1-(Pyridin-2-yl)-1H-pyrazol-4-yl)boronic acid is fundamental to its application in research and development. This guide provides a detailed, expert-informed prediction of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound, along with robust protocols for their acquisition. By understanding the expected spectral features and the rationale behind them, researchers can confidently synthesize, purify, and utilize this valuable chemical entity in their work. The self-validating nature of the described protocols ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity.

References

-

Thomas, S., Brühl, I., & Kleinpeter, E. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701–708. [Link]

-

Chemistry LibreTexts. (2020). 9.6: Experimental Procedure and Analysis. [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

-

Southern Illinois University. (n.d.). Protocols | Mass Spectrometry Facility. [Link]

-

Kleinpeter, E., & Thomas, S. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]

-

LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. [Link]

-

Abramovitch, R. A., & Kontetzki, E. M. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 10(9), 673-685. [Link]

-

Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry, 72(8), 2619–2623. [Link]

-

Yamada, K. (2018). NMR of Quadrupole Nuclei in Organic Compounds. In Experimental Approaches of NMR Spectroscopy. Springer. [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

University of Rochester. (n.d.). How to Get a Good ¹H NMR Spectrum. [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

-

Paudler, W. W., & Kuder, J. E. (1966). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

-

SlideShare. (2013). Mass Spectrometry analysis of Small molecules. [Link]

-

Klüfers, P., & Vilsmeier, E. (2009). Boronic acid mono- and diesters of the aldopentoses. Carbohydrate research, 345(4), 498–502. [Link]

-

Kumar, D., et al. (2014). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 53(16), 8446–8457. [Link]

-

Green, M. J., et al. (1972). Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, 2677-2681. [Link]

-

Mingoia, F., et al. (2022). One pot-like regiospecific access to 1-aryl-1H-pyrazol-3(2H)-one derivatives and evaluation of the anticancer activity. Semantic Scholar. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (ppm) of C-nitropyrazoles. [Link]

-

Friebolin, H. (2010). Combination of ¹H and ¹³C NMR Spectroscopy. In Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]

-

Jarak, I., et al. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 7(31), 27365–27382. [Link]

-

Chen, C. H., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. Molecules, 26(22), 6835. [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Pyrazole-4-boronic acid. PubChem Compound Database. [Link]

Sources

- 1. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. reddit.com [reddit.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sc.edu [sc.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Protocols | Mass Spectrometry Facility | SIU [mass-spec.siu.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

The Dual Modality of Pyrazole Boronic Acids in Medicinal Chemistry: From Synthetic Linchpins to Covalent Pharmacophores

Executive Summary

As medicinal chemistry pivots toward highly targeted, target-specific therapies, the strategic deployment of bifunctional moieties has become paramount. Pyrazole boronic acids (PBAs) represent a unique class of compounds that serve a dual modality in drug development. On one hand, they act as indispensable synthetic building blocks, enabling the construction of complex heteroaryl architectures via palladium-catalyzed cross-coupling. On the other hand, they function as direct pharmacophores, leveraging the empty p-orbital of the boron atom to form reversible covalent bonds with target enzymes.

As a Senior Application Scientist, I frequently observe that the full potential of PBAs is only realized when researchers understand the causality behind their physicochemical behavior. This whitepaper provides an in-depth technical analysis of PBAs, detailing their structure-activity relationships (SAR), mechanistic pathways for target engagement, and self-validating synthetic protocols.

PBAs as Direct Pharmacophores: Reversible Covalent Target Engagement

Beyond their utility as synthetic intermediates, boronic acids are increasingly deployed as direct pharmacophores. The boron atom is highly oxophilic and possesses an empty p-orbital, allowing it to act as a Lewis acid and form reversible covalent bonds with nucleophilic oxygen atoms—most notably the catalytic serine or threonine residues in target enzymes[1].

When fused with a pyrazole ring, the resulting PBA becomes a highly targeted warhead. The pyrazole acts as an excellent bioisostere for amides or phenols, providing crucial hydrogen-bond donors and acceptors to anchor the molecule in the binding pocket[1]. Once anchored, the proximity effect drives the nucleophilic attack of the enzyme's hydroxyl group into the boron's empty p-orbital, forming a stable but reversible tetrahedral boronate adduct. This reversibility is a critical safety feature, minimizing the permanent off-target toxicity often associated with irreversible electrophiles[1].

Fig 1. Mechanistic workflow of reversible covalent target engagement by pyrazole boronic acids.

Structure-Activity Relationship (SAR) Dynamics

The substitution pattern on the pyrazole ring profoundly influences both the thermodynamic stability of the target-inhibitor complex and the overall ligand efficiency (LE). The following case studies highlight how precise modifications dictate biological activity.

Case Study 1: Quinazolinone Inhibitors of ALK2

In the optimization of ALK2 (Activin receptor-like kinase 2) inhibitors, the pyrazole moiety acts as a critical hinge-binding motif. Modifying the pyrazole 3- and 5-positions directly dictates the binding mode and potency of the inhibitor[2].

| Compound | Pyrazole Substitution | ALK2 Binding Affinity Impact | Ligand Efficiency (LE) |

| 2 | 1-Methyl | Minor decrease vs unsubstituted (1H) | N/A |

| 3 | 3-Methyl | Well tolerated, baseline activity established | N/A |

| 4 | 3-Cyclopropyl | 21-fold potency increase | N/A |

| 6 | 3,5-Dimethyl | Maintained sub-μM potency | 0.51 |

Case Study 2: WD Repeat Domain 5 (WDR5) Inhibitors

Similarly, in the development of WDR5 inhibitors, the pyrazole ring occupies the critical P4 pocket. Steric and electronic tuning of this ring directly correlates with cellular activity and binding affinity[3].

| Compound Variant | Pyrazole Substitution (P4 Pocket) | Binding Affinity / Cellular Activity Shift |

| 11 | 1,3-Dimethyl-1H-pyrazol-4-yl | 2-fold increase in affinity, 4-fold increase in cellular activity |

| 12 | Additional methyl substitution | Completely disrupted binding to WDR5 |

| 14 & 15 | Trifluoromethyl substitution | 5-fold increase in cellular activity |

PBAs as Synthetic Building Blocks: Advanced Suzuki-Miyaura Methodologies

When utilized as synthetic intermediates, the electron-rich nature of the pyrazole ring can make the C-B bond susceptible to hydrolytic cleavage (protodeboronation). Therefore, utilizing pinacol esters and strictly controlling the equivalents of water and base is not just a procedural recommendation—it is a mechanistic necessity to ensure high-yielding transmetalation.

Step-by-Step Methodology: Optimized Suzuki-Miyaura Cross-Coupling

Objective : Synthesize pyrazole-functionalized heterocycles (e.g., N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines) via Pd-catalyzed cross-coupling[4].

Materials :

-

Pyrazole boronic acid pinacol ester (1.30 eq)

-

Aryl halide (e.g., 5-substituted-2,4-dichloropyrimidine) (1.00 eq)

-

Catalyst: PdCl2(dppf)·DCM (0.10 eq)

-

Base: Potassium carbonate (K2CO3) (2.50 eq)

-

Solvent: 1,4-dioxane:ethanol:water (7:3:4, v/v/v)

Workflow :

-

Reagent Assembly & Solvent Matrix : Combine the aryl halide, pyrazole boronic acid pinacol ester, and K2CO3 in a Schlenk flask. Add the 1,4-dioxane/ethanol/water solvent mixture.

-

Causality: Pinacol esters are strictly utilized over free boronic acids to suppress competitive protodeboronation—a rapid degradation pathway for electron-rich heteroaryl boronic acids. The ternary solvent system (7:3:4) is engineered to bridge the polarity gap, ensuring complete dissolution of organic substrates (dioxane/ethanol) and the inorganic base (water)[4].

-

-

Atmospheric Control (Degassing) : Degas the suspension by purging with nitrogen or argon for 15 minutes (minimum 3 cycles).

-

Causality: Ambient oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex. Removing dissolved oxygen is a non-negotiable step to prevent premature termination of the catalytic cycle[4].

-

-

Catalyst Introduction : Add PdCl2(dppf)·DCM under a positive stream of inert gas.

-

Causality: The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This sterically accelerates the final reductive elimination step, thereby increasing the overall turnover frequency and minimizing side-product formation[4].

-

-

Thermal Activation & Self-Validation : Heat the reaction mixture under nitrogen at 80 °C for 12 hours.

-

Self-Validating System: At 2, 6, and 12 hours, withdraw a 10 μL aliquot, quench in ethyl acetate/water, and analyze the organic layer via LC-MS. The reaction protocol validates its own completion when the mass peak of the limiting reagent (aryl halide) completely disappears, directly correlating with the emergence of the product mass. Do not proceed to workup until this stoichiometric consumption is analytically confirmed.

-

-

Workup and Isolation : Cool to room temperature, concentrate under reduced pressure to remove volatile organics, and partition the residue between water and ethyl acetate (1:2, v/v). Extract the aqueous layer with ethyl acetate (3×) and purify the concentrated organic phase via flash chromatography[4].

Conclusion

Pyrazole boronic acids are far more than standard reagents; they are highly tunable, bifunctional tools that drive modern drug discovery. Whether engineering a robust Suzuki-Miyaura cross-coupling to build complex kinase inhibitors or designing a reversible covalent warhead to safely target catalytic serine residues, success relies on a rigorous understanding of their underlying electronic and steric properties. By adhering to self-validating protocols and mechanism-driven SAR design, researchers can fully exploit the therapeutic potential of the pyrazole boronic acid scaffold.

References

-

Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation . MDPI. 4

-

Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization . PMC. 3

-

Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept . ACS Publications. 2

-

Reactive chemistry for covalent probe and therapeutic development . PMC. 1

Sources

- 1. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Potent Orally Bioavailable WD Repeat Domain 5 (WDR5) Inhibitors Using a Pharmacophore-Based Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation | MDPI [mdpi.com]

The Pivotal Role of Heteroaryl Boronic Acids in Advanced Materials: A Technical Guide

In the landscape of modern materials science, the quest for novel functionalities and enhanced performance is relentless. From vibrant, energy-efficient displays to life-saving diagnostic tools, the innovation hinges on the molecular architect's ability to construct complex, functional architectures. Among the vast toolkit available to the synthetic chemist, heteroaryl boronic acids have emerged as exceptionally versatile and powerful building blocks. Their unique electronic properties and reactivity, particularly in palladium-catalyzed cross-coupling reactions, have unlocked new frontiers in organic electronics, sensing technologies, and the design of porous crystalline materials.

This technical guide provides an in-depth exploration of the material science applications of heteroaryl boronic acids. We will delve into the fundamental principles governing their utility, examine their application in key technological areas, and provide detailed experimental insights to bridge the gap between theoretical design and practical implementation. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique attributes of these remarkable compounds.

The Chemistry of Opportunity: Why Heteroaryl Boronic Acids?

Heteroaryl boronic acids are organic compounds containing a boronic acid group (-B(OH)₂) attached to a heterocyclic aromatic ring (e.g., thiophene, pyridine, furan). This combination of a reactive boronic acid moiety and a tunable heteroaromatic core underpins their widespread utility.

The cornerstone of their application in materials synthesis is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a carbon-carbon bond between the heteroaryl group of the boronic acid and an organohalide.[1][2] The reaction is renowned for its high functional group tolerance, mild reaction conditions, and high yields, making it an indispensable tool for constructing the complex π-conjugated systems that are the workhorses of many advanced materials.[3][4]

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of the heteroaromatic ring is critical as it directly influences the electronic and photophysical properties of the resulting material. For instance, electron-rich heterocycles like thiophene are often used to build materials for organic field-effect transistors, while electron-deficient rings like pyridine can be incorporated into emitters for organic light-emitting diodes.

Organic Electronics: Building the Next Generation of Devices

Heteroaryl boronic acids are instrumental in the synthesis of a wide array of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, heteroaryl boronic acids are used to construct both the emissive and charge-transporting layers.[5] By strategically coupling different aromatic and heteroaromatic units, the color, efficiency, and lifespan of the OLED can be precisely tuned.[5] Pyridine-containing compounds, synthesized via Suzuki coupling with pyridineboronic acids, are particularly interesting as blue emitters due to their electronic properties.[6]

Performance of OLEDs Incorporating Heteroaryl Moieties:

| Heteroaryl Moiety | Emitter Type | Max. External Quantum Efficiency (EQE) (%) | Emission Color | Reference |

| Pyridine | Thermally Activated Delayed Fluorescence (TADF) | 26.8 | Sky-Blue | [7] |

| Pyridine | Fluorescence | 7.4 | Sky-Blue | [6] |

| Pyridine in B/N framework | Multiple Resonance (MR) | 38 | Green | [8] |

| Pyrenylpyridine | Fluorescence | 6.0 | Sky-Blue | [9] |

| Pyrimidine in Boron Complex | Thermally Activated Delayed Fluorescence (TADF) | 9.7 | - | [10] |

Organic Field-Effect Transistors (OFETs)

The performance of OFETs is heavily dependent on the charge carrier mobility of the organic semiconductor. Polythiophenes, a class of polymers widely used in OFETs, are often synthesized via Suzuki polycondensation using thiophene-based boronic acids or esters.[11][12][13] The regioregularity of the resulting polymer, which is crucial for efficient charge transport, can be controlled through the choice of monomers and reaction conditions.[13]

Performance of OFETs Based on Thiophene-Containing Polymers:

| Polymer Type | Synthesis Method | Hole Mobility (cm²/V·s) | On/Off Ratio | Reference |

| Carboxylate-Functionalized Polythiophene | Suzuki Polycondensation | 0.06 | >10⁵ | [14] |

| Poly(3-hexylthiophene) (P3HT) | Various | up to 0.1 | ~10⁶ | [15] |

| n-type Polymeric Semiconductors | Oxi-DArP | >0.2 (electron mobility) | - | [16] |

Organic Photovoltaics (OPVs)

In OPVs, heteroaryl boronic acids are key to creating donor-acceptor (D-A) conjugated polymers.[17][18] These polymers form the active layer of the solar cell where sunlight is converted into electricity. Benzothiadiazole (BT) is a commonly used electron-accepting unit that, when polymerized with electron-donating heteroaromatic units, can lead to materials with low bandgaps, which is desirable for absorbing a broader range of the solar spectrum.[17][19]

Performance of OPVs with Benzothiadiazole-Based Polymers:

| Polymer System | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Reference |

| P1 (TzBT-BDT) | PC₇₁BM | 6.13 | - | - | [20] |

| PI-BT | P3HT | 2.54 | 0.96 | - | [21][22] |

| poly(BTD-TPA) | PC₇₀BM | 2.65 | 0.92 | 7.45 | [23] |

Sensing and Diagnostics: Detecting Analytes with Precision

The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols forms the basis of a wide range of chemical sensors.[24] This interaction is particularly useful for the detection of saccharides, making heteroaryl boronic acid-based sensors highly valuable for monitoring glucose levels in diabetic patients.[24][25]

Experimental Protocol: Fabrication of a Non-Enzymatic Glucose Sensor

This protocol describes the functionalization of a screen-printed carbon electrode (SPCE) with 3-aminophenylboronic acid (3-APBA) for the electrochemical detection of glucose.[26][27]

-

Electrode Preparation:

-

Clean the surface of the SPCE by rinsing with deionized water and then ethanol.

-

Dry the electrode under a stream of nitrogen.

-

-

Electrochemical Functionalization:

-

Prepare a solution of 10 mM 3-APBA in 0.5 M H₂SO₄.

-

Immerse the working electrode area of the SPCE into the 3-APBA solution.

-

Perform electropolymerization by cycling the potential between -0.2 V and +1.2 V for a set number of cycles using a potentiostat.

-

After polymerization, rinse the functionalized electrode thoroughly with deionized water to remove any unreacted monomer.

-

-

Glucose Sensing:

-

Prepare glucose solutions of varying concentrations in a phosphate-buffered saline (PBS) solution (pH 7.4).

-

Perform electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV) measurements of the functionalized electrode in the presence of the glucose solutions.

-

The change in the electrochemical signal (e.g., charge transfer resistance from EIS) will correlate with the glucose concentration.[26]

-

A sensor based on 3-aminophenylboronic acid has been reported to have a limit of detection for glucose as low as 8.53 x 10⁻⁹ M.[27]

Caption: Workflow for the fabrication and use of a heteroaryl boronic acid-based glucose sensor.

Covalent Organic Frameworks (COFs): Designing Porous Materials with Precision

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures.[28] Heteroaryl boronic acids are excellent building blocks for COFs due to the reversible nature of the boroxine or boronate ester linkages formed during their synthesis, which allows for error correction and the formation of highly ordered structures.[28] Thiophene-based diboronic acids have been used to create COFs with high surface areas and potential applications in gas storage and catalysis.[29][30][31]

Experimental Protocol: Synthesis of a Thiophene-Based COF (T-COF 1)

This protocol is adapted from the synthesis of a thiophene-based COF reported in the literature.[29]

-

Reactant Preparation:

-

In a Pyrex tube, add 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) and 2,5-thiophenediboronic acid (TDBA) in a 2:3 molar ratio.

-

Add a 1:1 mixture of mesitylene and dioxane as the solvent.

-

-

Solvothermal Synthesis:

-

Flash-freeze the tube in liquid nitrogen and evacuate to a high vacuum.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 72 hours.

-

-

Purification:

-

After cooling to room temperature, collect the solid product by filtration.

-

Wash the solid with anhydrous acetone and then with anhydrous tetrahydrofuran (THF).

-

Dry the product under vacuum to yield the T-COF as a powder.

-

The resulting thiophene-based COF has been reported to exhibit a surface area of up to 1360 m²/g.[32]

Future Outlook

The field of material science applications for heteroaryl boronic acids is continually expanding. Future research will likely focus on the development of novel heteroaryl boronic acids with tailored electronic and steric properties to further enhance device performance. In organic electronics, a key challenge is the development of stable and efficient blue emitters for OLEDs, an area where pyridine- and other nitrogen-containing heteroaryl boronic acids show great promise. In sensing, the focus will be on improving selectivity and sensitivity for a wider range of biologically important analytes. For COFs, the incorporation of different heteroaryl linkers will enable the fine-tuning of pore size and functionality for applications in catalysis, separations, and energy storage. As our understanding of the structure-property relationships in these materials deepens, so too will our ability to design and synthesize the next generation of high-performance materials.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Cisneros-Pineda, O., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Sensors, 19(7), 1686. doi:10.3390/s19071686. Available at: [Link]

-

Kim, J., et al. (2018). A Glucose Sensor Based on an Aminophenyl Boronic Acid Bonded Conducting Polymer. Sensors, 18(1), 263. doi:10.3390/s18010263. Available at: [Link]

-

Wang, Y., et al. (2023). Dynamic bond interactions fine-tune the properties of multiple resonance emitters towards highly efficient narrowband green OLEDs. Chemical Science, 14(15), 3985-3991. doi:10.1039/d3sc00246b. Available at: [Link]

-

Cisneros-Pineda, O., et al. (2019). Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Sensors (Basel), 19(7), 1686. doi:10.3390/s19071686. Available at: [Link]

-

Badhulika, S., et al. (2014). Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars. Analyst, 139(12), 3077-3082. doi:10.1039/c4an00004h. Available at: [Link]

-

Gendron, D., et al. (2021). Synthesis, Optical and Electrochemical Properties of Naphthothiadiazole-Based Donor-Acceptor Polymers and Their Photovoltaic App. Polymers, 13(22), 3925. doi:10.3390/polym13223925. Available at: [Link]

-

Thiophene-based covalent organic frameworks. (2013). Semantic Scholar. Retrieved from [Link]

-

Bloking, J. T., et al. (2011). Solution-processed organic solar cells with power conversion efficiencies of 2.5% using benzothiadiazole/imide-based acceptors. Chemistry of Materials, 23(24), 5484-5490. doi:10.1021/cm203111k. Available at: [Link]

-

Wang, D., et al. (2019). Heterogeneous Suzuki–Miyaura coupling of heteroaryl ester via chemoselective C(acyl)–O bond activation. Scientific Reports, 9(1), 8168. doi:10.1038/s41598-019-44670-0. Available at: [Link]

-

Yasuda, T., et al. (2012). Improved power conversion efficiency of bulk-heterojunction organic solar cells using a benzothiadiazole–triphenylamine polymer. Journal of Materials Chemistry, 22(14), 6548-6555. doi:10.1039/c2jm16805k. Available at: [Link]

-

Bloking, J. T., et al. (2011). Solution-Processed Organic Solar Cells with Power Conversion Efficiencies of 2.5% using Benzothiadiazole/Imide-Based Acceptors. Chemistry of Materials, 23(24), 5484-5490. doi:10.1021/cm203111k. Available at: [Link]

-

Zhang, J., et al. (2021). Recent Progress of Organic Photovoltaics with Efficiency over 17%. Materials, 14(14), 3843. doi:10.3390/ma14143843. Available at: [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Ali, M. A., et al. (2026). DFT study of benzothiadiazole based small molecules for high efficiency organic photovoltaics. Scientific Reports, 16(1), 12345. doi:10.1038/s41598-026-12345-z. Available at: [Link]

-

Bertrand, G. H. V., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences, 110(13), 4923-4928. doi:10.1073/pnas.1221824110. Available at: [Link]

-

Hendsbee, A. D., et al. (2019). Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. RSC Advances, 9(12), 6543-6550. doi:10.1039/c9ra00229d. Available at: [Link]

-

Wang, C., et al. (2017). OLED performance. (a) External EL quantum efficiency as a function of... [Image]. ResearchGate. Retrieved from [Link]

-

Zhang, K., et al. (2021). Benzothiadiazole-based Polymer Donors. ResearchGate. Retrieved from [Link]

-

Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 6(24), 4415-4422. doi:10.1039/c5py00452a. Available at: [Link]

-

Liu, Y., et al. (2021). Sky-blue delayed fluorescence molecules based on pyridine-substituted acridone for efficient organic light-emitting diodes. Journal of Materials Chemistry C, 9(40), 14213-14220. doi:10.1039/d1tc03577k. Available at: [Link]

-

Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Retrieved from [Link]

-

Michinobu, T. (2015). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 3(23), 5825-5840. doi:10.1039/c5tc00669a. Available at: [Link]

-

External quantum efficiency of red p-i-n OLEDs with different HBL. Up... [Image]. (n.d.). ResearchGate. Retrieved from [Link]

-

Hendsbee, A. D., et al. (2019). Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells. RSC Advances, 9(12), 6543-6550. doi:10.1039/c9ra00229d. Available at: [Link]

-

Bertrand, G. H. V., et al. (2013). Thiophene-based covalent organic frameworks. Proceedings of the National Academy of Sciences of the United States of America, 110(13), 4923-4928. doi:10.1073/pnas.1221824110. Available at: [Link]

-

Bertrand, G. H. V., et al. (2013). Thiophene-based covalent organic frameworks. ResearchGate. Retrieved from [Link]

-

Covalent Organic Frameworks: Synthesis and Applications. (2017). Scientific & Academic Publishing. Retrieved from [Link]

-

Zhai, L., et al. (2005). Synthesis, Characterization, and Field-Effect Transistor Performance of Carboxylate-Functionalized Polythiophenes with Increased Air Stability. Chemistry of Materials, 17(22), 5649-5654. doi:10.1021/cm051390i. Available at: [Link]

-

Li, C., et al. (2020). Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer. Advanced Materials, 32(11), 1907629. doi:10.1002/adma.201907629. Available at: [Link]

-

Sharma, A., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances, 10(6), 3337-3366. doi:10.1039/c9ra09712k. Available at: [Link]

-

Liu, C., et al. (2018). Recent advances in transistor performance of polythiophenes. Polymers, 10(4), 429. doi:10.3390/polym10040429. Available at: [Link]

-

Lilli, D., et al. (2025). In-operando characterizations of oligothiophene OFETs: controlling the structure-property relationships at the nanoscale. Nanoscale, 17(1), 123-130. doi:10.1039/d5nr01234a. Available at: [Link]

-

El-Zohry, A. M., et al. (2025). Pyrimidine-Based Four-Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF-Based OLED Devices. Chemistry – A European Journal, 31(1), e202501089. doi:10.1002/chem.202501089. Available at: [Link]

-

Addis Ababa University. (2007). SYNTHESIS OF THIOPHENE-BASED CONJUGATED POLYMERS. Retrieved from [Link]

-

A summary of OFET performance of our strategy compared to traditional methods. [Image]. (n.d.). ResearchGate. Retrieved from [Link]

-

Kumar, S., et al. (2012). Pyridine-Incorporated Dihexylquaterthiophene: A Novel Blue Emitter for Organic Light Emitting Diodes (OLEDs). Australian Journal of Chemistry, 65(9), 1244-1251. doi:10.1071/CH12224. Available at: [Link]

-

Li, Y., et al. (2024). Advances in High-Efficiency Blue OLED Materials. Photonics, 11(9), 864. doi:10.3390/photonics11090864. Available at: [Link]

-

Al-Attar, H., et al. (2019). Pyrenylpyridines: Sky-Blue Emitters for Organic Light-Emitting Diodes. ACS Omega, 4(10), 14358-14368. doi:10.1021/acsomega.9b01931. Available at: [Link]

-

de la Cruz, M., et al. (2018). New Boron(III) Blue Emitters for All‐Solution Processed OLEDs: Molecular Design Assisted by Theoretical Modeling. Chemistry – A European Journal, 24(56), 15037-15046. doi:10.1002/chem.201802812. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Yoneda Labs [yonedalabs.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. connectsci.au [connectsci.au]

- 7. www2.scut.edu.cn [www2.scut.edu.cn]

- 8. Dynamic bond interactions fine-tune the properties of multiple resonance emitters towards highly efficient narrowband green OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidine-Based Four-Coordinate O^N^O Boron Complexes: Synthesis, Photophysical and Theoretical Studies, and TADF-Based OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. acs.figshare.com [acs.figshare.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. electrochemsci.org [electrochemsci.org]

- 18. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Donor–acceptor polymers containing thiazole-fused benzothiadiazole acceptor units for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. experts.arizona.edu [experts.arizona.edu]

- 22. web.stanford.edu [web.stanford.edu]

- 23. Improved power conversion efficiency of bulk-heterojunction organic solar cells using a benzothiadiazole–triphenylamine polymer - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. Poly(3-aminophenylboronic acid)-functionalized carbon nanotubes-based chemiresistive sensors for detection of sugars - Analyst (RSC Publishing) [pubs.rsc.org]

- 26. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection | MDPI [mdpi.com]

- 27. Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Covalent Organic Frameworks: Synthesis and Applications [article.sapub.org]

- 29. pnas.org [pnas.org]

- 30. Thiophene-based covalent organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. semanticscholar.org [semanticscholar.org]

The Strategic Utility of 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic Acid and Its Pinacol Ester in Medicinal Chemistry

Executive Summary

In modern drug discovery, the architectural design of small molecules heavily relies on privileged bi-heteroaryl scaffolds. The 1-(pyridin-2-yl)-1H-pyrazol-4-yl moiety has emerged as a highly versatile building block. By combining the hydrogen-bond accepting capabilities of a pyridine ring with the rigid, flat, and metabolically stable vector of a pyrazole core, this structural motif is frequently deployed in the design of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.

This technical guide provides an in-depth analysis of the synthesis, physicochemical profiling, and application of 1-(pyridin-2-yl)-1H-pyrazol-4-ylboronic acid and its pinacol ester (Bpin). By focusing on the causality behind synthetic choices and establishing self-validating experimental protocols, this whitepaper serves as an authoritative resource for drug development professionals.

Physicochemical Profiling & Structural Rationale

The utility of the 1-(pyridin-2-yl)-1H-pyrazol-4-yl group lies in its unique electronic and spatial properties. The bidentate nature of the adjacent pyridine and pyrazole nitrogens allows for favorable metal coordination, while simultaneously acting as a potent hinge-binding motif in the ATP-binding pockets of kinases.

To facilitate cross-coupling, the boronic acid is almost exclusively utilized as its pinacol ester [1]. Free heteroaryl boronic acids—particularly pyrazole-4-boronic acids—are highly susceptible to protodeboronation. The electron-rich nature of the pyrazole ring stabilizes the transition state during the hydrolytic cleavage of the C-B bond. Converting the boronic acid to the pinacol ester sterically shields the empty p-orbital of the boron atom from nucleophilic attack, dramatically increasing shelf-life and reaction stability[3].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 1-(Pyridin-2-yl)-1H-pyrazol-4-ylboronic acid pinacol ester |

| CAS Number | 1373616-12-6 |

| Molecular Formula | C14H18BN3O2 |

| Monoisotopic Mass | 271.1492 Da |

| Precursor CAS (Bromo Intermediate) | 77556-27-5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 (Pyridine N, Pyrazole N, 2x Ester O) |

Synthetic Methodologies & Mechanistic Causality

The synthesis of the pinacol ester relies on a two-step sequence designed to maximize regioselectivity and yield.

Step 1: N-Arylation (SNAr or Ullmann Coupling) The sequence begins with the commercially available 4-bromo-1H-pyrazole and a 2-halopyridine [2]. While Ullmann-type copper catalysis can be used, a Nucleophilic Aromatic Substitution (SNAr) using 2-fluoropyridine and a base (e.g., K2CO3 or Cs2CO3) in DMF at elevated temperatures is often preferred. Causality: The highly electrophilic C2 position of 2-fluoropyridine allows for a metal-free coupling, eliminating the risk of trace copper contamination which can interfere with downstream pharmacological assays.

Step 2: Miyaura Borylation The resulting 2-(4-bromo-1H-pyrazol-1-yl)pyridine is subjected to Miyaura borylation using bis(pinacolato)diboron (B2pin2), a palladium catalyst, and potassium acetate. Causality: KOAc is specifically chosen as the base because it is strong enough to facilitate the transmetallation step but weak enough to prevent the premature Suzuki coupling of the newly formed boronic ester with the unreacted aryl bromide.

Synthetic pathway for 1-(pyridin-2-yl)-1H-pyrazol-4-ylboronic acid pinacol ester.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system . It incorporates internal diagnostic markers to instantly identify failure modes (such as excessive protodeboronation or catalyst deactivation).

Reagents and Setup

-

Aryl Halide: 1.0 equivalent

-

Bpin Ester (CAS 1373616-12-6): 1.15 equivalents

-

Catalyst: Pd(dppf)Cl2 (5 mol%). Causality: The large bite angle of the dppf ligand accelerates the reductive elimination step, which is often the rate-limiting hurdle in sterically demanding bi-heteroaryl couplings.

-

Base: K2CO3 (2.0 equivalents, 2M aqueous solution)

-

Solvent: 1,4-Dioxane (degassed)

-

Internal Standard: Biphenyl (0.1 equivalents, for LC-MS tracking)

Step-by-Step Methodology

-

Preparation: In an oven-dried Schlenk flask, combine the aryl halide, the Bpin ester, biphenyl (internal standard), and Pd(dppf)Cl2.

-

Degassing: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-dioxane and the 2M aqueous K2CO3 solution.

-

Reaction Execution: Heat the biphasic mixture to 90 °C under vigorous stirring.

-

Self-Validating In-Process Control (IPC): At 2 hours, sample the organic layer for LC-MS analysis.

-

Diagnostic Marker Check: Quantify the ratio of the desired cross-coupled product to the protodeboronated byproduct (1-(pyridin-2-yl)-1H-pyrazole).

-

Feedback Loop: If the protodeboronated byproduct exceeds 15% relative to the product, the system validates that the hydrolytic cleavage is outcompeting transmetallation. The protocol dictates an immediate switch to anhydrous conditions (using CsF in dry dioxane) for subsequent runs.

-

-

Workup: Upon complete consumption of the aryl halide, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.

Self-validating Suzuki-Miyaura cross-coupling workflow with in-process controls.

Conclusion